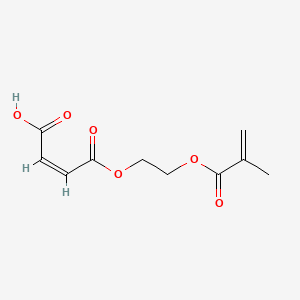

mono-2-(Methacryloyloxy)ethyl maleate

CAS No.: 51978-15-5

Cat. No.: VC1791961

Molecular Formula: C10H12O6

Molecular Weight: 228.20 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 51978-15-5 |

|---|---|

| Molecular Formula | C10H12O6 |

| Molecular Weight | 228.20 g/mol |

| IUPAC Name | (E)-4-[2-(2-methylprop-2-enoyloxy)ethoxy]-4-oxobut-2-enoic acid |

| Standard InChI | InChI=1S/C10H12O6/c1-7(2)10(14)16-6-5-15-9(13)4-3-8(11)12/h3-4H,1,5-6H2,2H3,(H,11,12)/b4-3+ |

| Standard InChI Key | HSFXEOPJXMFQHG-ONEGZZNKSA-N |

| Isomeric SMILES | CC(=C)C(=O)OCCOC(=O)/C=C/C(=O)O |

| SMILES | CC(=C)C(=O)OCCOC(=O)C=CC(=O)O |

| Canonical SMILES | CC(=C)C(=O)OCCOC(=O)C=CC(=O)O |

Introduction

Chemical Properties and Structure

Molecular Structure

Mono-2-(Methacryloyloxy)ethyl maleate has a molecular formula of C10H12O6 and a molecular weight of 228.20 g/mol . The compound features a methacrylate group connected to a maleate moiety through an ethyl linker. Its chemical structure can be represented as H2C=C(CH3)CO2CH2CH2O2CCH=CHCO2H, highlighting its dual functionality with polymerizable methacrylate and adhesion-promoting carboxylic acid groups .

Chemical Reactivity

This compound exhibits significant reactivity due to both its methacrylate and carboxylic acid functionalities. The methacrylate group readily participates in free radical polymerization reactions, while the carboxylic acid functionality provides strong adhesion to various substrates, particularly those with calcium ions present (such as tooth dentin). The compound has a pKa value of 2.44, indicating its acidic nature .

Physical Properties

Physical State and Appearance

Mono-2-(Methacryloyloxy)ethyl maleate is typically a viscous liquid at room temperature. It appears as a colorless to yellow liquid and might contain some precipitate . Its physical properties make it suitable for incorporation into various formulations used in dental adhesives and polymer systems.

Key Physical Parameters

The comprehensive physical properties of mono-2-(Methacryloyloxy)ethyl maleate are presented in Table 1:

Applications in Dentistry

Adhesive Bonding Systems

One of the primary applications of mono-2-(Methacryloyloxy)ethyl maleate is in dental adhesive systems. The compound is valued for its ability to form strong bonds with dentin, which is crucial for the durability of dental restorations. Its carboxyl functional group interacts with calcium ions in tooth structure, providing excellent adhesion between dental materials and natural tooth surfaces.

Research Findings in Dental Applications

Research has demonstrated that modified surface-active monomers like mono-2-(Methacryloyloxy)ethyl maleate can significantly improve the adhesion between dental materials and tooth structures. Studies have examined its effectiveness as a coupling agent in particulate resin-luting agents, showing promising results for dental restorative applications .

The article "Impact of acidic monomer type and concentration on the adhesive performance of dental zirconia primers" by Moraes et al. investigated how functional monomers like mono-2-(Methacryloyloxy)ethyl maleate influence the bonding strength to zirconia dental materials . This research highlights the importance of carboxylic acid functional monomers in achieving durable dental restorations.

Applications in Materials Science and Polymer Synthesis

Polymer Development

As a monomer, mono-2-(Methacryloyloxy)ethyl maleate is incorporated into polymers to enhance their mechanical and chemical properties. Its methacryloyloxy group allows it to participate in polymerization reactions, contributing to the formation of cross-linked networks with improved strength and stability.

Functional Materials

The dual functionality of mono-2-(Methacryloyloxy)ethyl maleate makes it valuable in developing multifunctional materials. When incorporated into polymer networks, it can impart adhesive properties while also participating in the structural integrity of the material. This makes it particularly useful in applications requiring both cohesive strength and adhesion to substrates.

| Supplier | Purity Specification | Inhibitor | Source |

|---|---|---|---|

| Sigma-Aldrich | ≥80% (Titration by NaOH) | MEHQ 200 ppm | |

| Alfa Chemistry | ≥97% | Not specified | |

| Alfa-Chemical | 97% Min. | Not specified |

Research Developments and Future Perspectives

Current Research

Recent research has focused on optimizing the performance of mono-2-(Methacryloyloxy)ethyl maleate in various applications. The study by Habekost et al. on "Properties of particulate resin-luting agents with phosphate and carboxylic functional methacrylates as coupling agents" explores how this compound contributes to the performance of dental luting agents .

Future Applications

The unique properties of mono-2-(Methacryloyloxy)ethyl maleate suggest potential for expanded applications in fields beyond dentistry. Its adhesive properties and ability to participate in polymerization reactions make it a candidate for advanced material developments in areas such as:

-

Biomedical adhesives

-

Specialty coatings with enhanced adhesion

-

Composite materials requiring strong interfacial bonding

-

Advanced dental materials with improved durability

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume